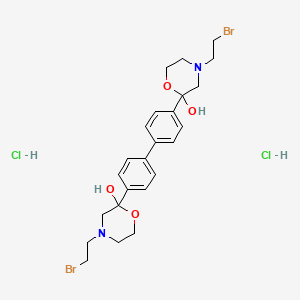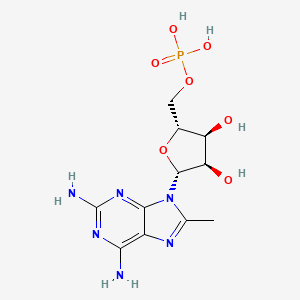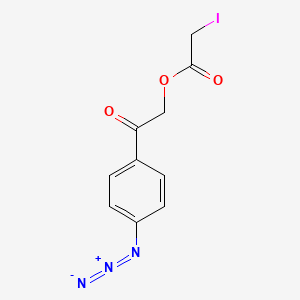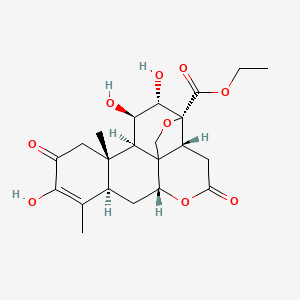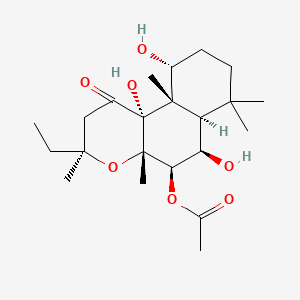
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide
Vue d'ensemble
Description
“2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is a molecule with the formula C16H14N2OS2 . The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .
Synthesis Analysis
The title compound, 2-(benzo[d]thiazol-2-ylthio)-N-o-tolylacetamide, was synthesized and its crystal structure was reported . A new Schiff base ligand from 2-[(1,3-benzothiazol-2-yl)sulfanyl]-N-[4-(hydrazinecarbonyl)phenyl]acetamide (BHA) and its five metal complexes with transition metal ions [Mn(II), Co(II), Ni(II), Cu(II) and Zn(II)] have been synthesized .Molecular Structure Analysis
In the title molecule, the benzene ring and the benzo[d]thiazole mean plane form a dihedral angle of 75.5° . The acetamide group is twisted by 47.7° from the attached benzene ring . In the crystal, molecules related by translation along the a axis are linked into chains through N—H⋯O hydrogen bonds .Chemical Reactions Analysis
The molecule contains a benzene ring and a benzo[d]thiazole ring . The acetamide group is twisted by 47.7° from the attached benzene ring .Physical And Chemical Properties Analysis
The molecular weight of “2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide” is 314.41 g/mol . The molecule has a monoclinic crystal structure with a = 4.7957 (8) Å, b = 27.496 (4) Å, c = 10.9906 (13) Å, and β = 97.048 (4)° .Applications De Recherche Scientifique
Anticonvulsant Activity
A series of compounds including 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized for evaluation of their anticonvulsant activity . The anticonvulsant activity of these compounds was assessed using the 6 Hz psychomotor seizure test . The most active compound of the series was 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-[4-(4-bromophenoxy)benzylidene]acetohydrazide BT 15, which showed 75% protection at a dose of 100 mg/kg in mice .
Neurotoxicity Evaluation
These compounds were also evaluated for their neurotoxicity . This is an important aspect of drug development as it helps to assess the safety and potential side effects of the compounds.
Computational Study for Pharmacophore Pattern
A computational study was carried out for the calculation of the pharmacophore pattern of these compounds . This helps in understanding the structural requirements of the pharmacophore and can guide the design of new compounds with improved activity.
Prediction of Pharmacokinetic Properties
The same computational study also helped in the prediction of the pharmacokinetic properties of these compounds . This is crucial in drug development as it gives insights into how the drug will be absorbed, distributed, metabolized, and excreted in the body.
Binding Properties with Epilepsy Molecular Targets
The titled compounds exhibited good binding properties with epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . This suggests that these compounds could potentially be developed into effective antiepileptic drugs.
Antimicrobial Properties
Although not directly related to 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide, derivatives of the title compound have shown antimicrobial properties against various bacteria and fungi . This suggests that the benzothiazole scaffold could be exploited for the development of new antimicrobial agents.
Mécanisme D'action
Target of Action
The primary targets of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are epilepsy molecular targets such as GABA (A) alpha-1, glutamate, GABA (A) delta receptors and Na/H exchanger . These targets play a crucial role in the regulation of neuronal excitability and synaptic transmission, which are key factors in the development of seizures.
Mode of Action
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide interacts with its targets by binding to them, thereby modulating their function . This interaction results in the inhibition of excessive neuronal firing, which is a characteristic feature of seizures. The compound’s mode of action is primarily based on its ability to enhance the inhibitory effects of GABA and reduce the excitatory effects of glutamate .
Biochemical Pathways
The biochemical pathways affected by 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide are primarily those involved in the regulation of neuronal excitability and synaptic transmission . By modulating these pathways, the compound can effectively reduce the occurrence of seizures. The downstream effects of this modulation include a decrease in neuronal firing and an overall reduction in the severity and frequency of seizures .
Pharmacokinetics
A computational study was carried out for the calculation of pharmacophore pattern and prediction of pharmacokinetic properties . These properties can significantly impact the compound’s bioavailability and overall effectiveness in treating seizures.
Result of Action
The molecular and cellular effects of 2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide’s action primarily involve the modulation of neuronal excitability and synaptic transmission . This modulation results in a decrease in neuronal firing, thereby reducing the occurrence of seizures. The most active compound of the series showed 75% protection (3/4, 1.0 h) and 50% protection (2/4, 0.5 h) at a dose of 100 mg/kg in mice .
Propriétés
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS2/c10-8(12)5-13-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZQXBISQHWDZBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352000 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-ylsulfanyl)acetamide | |
CAS RN |
66206-59-5 | |
| Record name | 2-(benzothiazolylthio)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90352000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



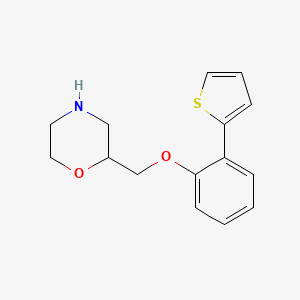
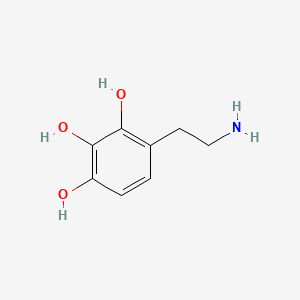
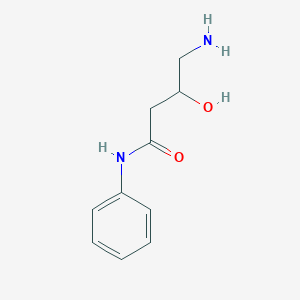
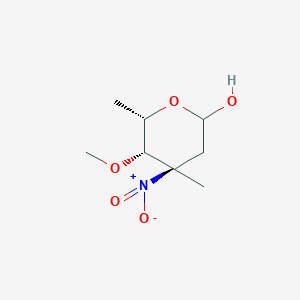
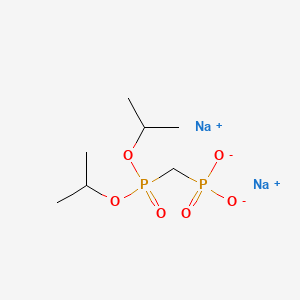
![4,5-Dimethoxy-2-prop-2-enyl-4-[1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl]cyclohexa-2,5-dien-1-one](/img/structure/B1201108.png)
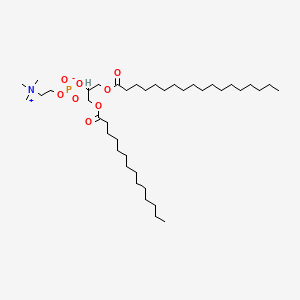
![2-[2-(1H-Indol-3-yl)ethyl]-3-(3-isopropyloxyphenyl)quinazolin-4(3H)-one](/img/structure/B1201110.png)
